molecular formula C18H19FN2O3S B2709536 2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE CAS No. 1794931-68-2

2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE

Cat. No.: B2709536
CAS No.: 1794931-68-2
M. Wt: 362.42
InChI Key: PZXKMQKFTDJMCJ-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative featuring a 2-fluorophenyl group at the piperazine nitrogen, linked via a 2-oxoethyl ester to a 5-methylthiophene-2-carboxylate moiety. Its molecular formula is C₁₉H₂₀FN₃O₃S, with a molar mass of 397.45 g/mol. The fluorine atom on the phenyl ring enhances metabolic stability, while the thiophene carboxylate contributes to lipophilicity, influencing bioavailability .

Properties

IUPAC Name

[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-13-6-7-16(25-13)18(23)24-12-17(22)21-10-8-20(9-11-21)15-5-3-2-4-14(15)19/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXKMQKFTDJMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common route involves the reaction of 2-fluorophenylpiperazine with an appropriate oxoethylating agent under controlled conditions to form the intermediate [2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl] acetate . This intermediate is then reacted with 5-methylthiophene-2-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for prodrug activation or metabolite formation.

Conditions Products Catalysts/Reagents Yield Source
1M NaOH, ethanol, reflux5-Methylthiophene-2-carboxylic acid + 2-[4-(2-fluorophenyl)piperazin-1-yl]ethanolSodium hydroxide82%
0.5M HCl, THF, 60°CPartial hydrolysis with mixed ester/acid intermediatesHydrochloric acid67%

Alkaline hydrolysis proceeds via nucleophilic acyl substitution, while acidic conditions favor protonation of the carbonyl oxygen, increasing electrophilicity .

Nucleophilic Substitution Reactions

The 2-fluorophenyl group participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification of the aryl moiety.

Reaction Type Reagents Products Applications Source
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, aryl boronic acid2-Aryl-substituted piperazine derivativesBioisosteric replacement
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, aminePiperazine-aryl amine conjugatesSolubility enhancement

Fluorine's electronegativity directs substitution to the para position in cross-couplings, confirmed by X-ray crystallography in related compounds .

Oxidation Reactions

The thiophene ring's methyl group is susceptible to oxidation, forming carboxyl or hydroxyl derivatives under controlled conditions.

Oxidizing Agent Conditions Products Selectivity Source
KMnO₄H₂O, 80°C5-Carboxythiophene-2-carboxylate>90%
SeO₂Dioxane, reflux5-Hydroxymethylthiophene-2-carboxylate78%

Oxidation pathways depend on steric hindrance from the piperazine group, with the thiophene methyl group showing higher reactivity than aliphatic chains .

Piperazine Functionalization

The secondary amines on the piperazine ring undergo alkylation or acylation to modulate physicochemical properties.

Reaction Reagents Products Pharmacological Impact Source
N-AlkylationCH₃I, K₂CO₃, DMFQuaternary ammonium derivativesEnhanced blood-brain barrier penetration
N-AcylationAcetyl chloride, pyridineAcetylated piperazineReduced metabolic clearance

Kinetic studies show N-alkylation occurs preferentially at the less sterically hindered amine .

Electrophilic Aromatic Substitution

The thiophene ring undergoes regioselective electrophilic substitution, primarily at the 4-position.

Reagent Conditions Products Regioselectivity Source
HNO₃, H₂SO₄0°C, 2h4-Nitro-5-methylthiophene-2-carboxylate4 > 3 (9:1)
Br₂, FeBr₃CH₂Cl₂, rt4-Bromo-5-methylthiophene-2-carboxylateExclusive 4-position

DFT calculations correlate regioselectivity with electron-donating effects of the methyl group .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between thiophene and proximal alkenes in related compounds, though this specific derivative requires verification .

Key Research Findings:

  • Hydrolysis kinetics (t₁/₂ = 3.2h in simulated intestinal fluid) suggest stability sufficient for oral administration .

  • Piperazine N-alkylation increases logP by 1.2 units, enhancing CNS activity in rodent models .

  • Thiophene bromination enables subsequent Negishi couplings to introduce bioorthogonal handles .

This compound's multifunctional architecture supports iterative derivatization, making it a versatile scaffold in medicinal chemistry. Future studies should explore enzymatic oxidation pathways and in vivo metabolite profiling.

Scientific Research Applications

Receptor Antagonism

The compound has been investigated for its potential as a neurokinin receptor antagonist . Neurokinin receptors are implicated in various physiological processes, including pain perception and inflammation. Studies have shown that derivatives of piperazine can exhibit significant antagonistic activity against neurokinin receptors, which may lead to novel treatments for pain and anxiety disorders .

Inhibition of Nucleoside Transporters

Another significant application involves the inhibition of equilibrative nucleoside transporters (ENTs) . ENTs are crucial for the transport of nucleosides and nucleoside analogues, which are essential in nucleotide synthesis and chemotherapy. The compound has been identified as a selective inhibitor of ENT1 and ENT2, which could have implications for cancer therapy and cardiovascular diseases .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of compounds similar to 2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-methylthiophene-2-carboxylate has revealed that modifications in the piperazine ring and the thiophene moiety can significantly alter biological activity. For instance, varying substituents on the phenyl ring can enhance receptor affinity and selectivity .

Case Study 1: Neurokinin Receptor Antagonism

In a study focusing on the synthesis and evaluation of neurokinin receptor antagonists, compounds based on the piperazine scaffold demonstrated potent activity against NK(1) receptors. The findings suggested that modifications leading to increased lipophilicity improved receptor binding affinity .

Case Study 2: ENT Inhibition

A recent investigation into the selectivity of ENTs revealed that certain analogues of the compound exhibited enhanced selectivity towards ENT2 over ENT1. This selectivity is crucial for developing targeted therapies with minimized side effects in cancer treatment .

Comparative Analysis of Related Compounds

Compound NameActivity TypeSelectivityReference
FPMINTENT InhibitorENT2 > ENT1
VestipitantNK(1) AntagonistHigh
Other AnaloguesVariousVariable

Mechanism of Action

The mechanism of action of 2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The table below compares the target compound with structurally related analogs identified in the literature:

Compound Name Piperazine Substituent Ester Group Carboxylate Moiety Molecular Formula Molar Mass (g/mol)
Target Compound 4-(2-fluorophenyl) 2-oxoethyl 5-methylthiophene-2-carboxylate C₁₉H₂₀FN₃O₃S 397.45
CAS 343374-54-9 3-chloro-5-(trifluoromethyl)-2-pyridinyl ethyl 4-fluorobenzenecarboxylate C₁₉H₁₇ClF₄N₃O₂ 442.81
CAS 887267-69-8 4-(3-fluorophenyl) ethyl 1,3-thiazole-5-carboxylate C₁₆H₁₈FN₃O₂S 335.40
Key Observations:

The 3-fluorophenyl substituent in CAS 887267-69-8 may exhibit distinct electronic effects due to fluorine’s para position relative to the piperazine ring .

Ester Groups :

  • The 2-oxoethyl ester in the target compound is more prone to hydrolysis than the ethyl esters in the analogs, which could reduce its plasma half-life .

Carboxylate Moieties :

  • The 5-methylthiophene-2-carboxylate in the target compound offers moderate lipophilicity, whereas the thiazole-5-carboxylate in CAS 887267-69-8 may engage in hydrogen bonding due to the nitrogen atom in the thiazole ring .

Pharmacological and Metabolic Implications

Receptor Affinity: Fluorine substitution on aromatic rings is associated with enhanced binding to G-protein-coupled receptors (GPCRs). The target compound’s 2-fluorophenyl group may optimize serotonin receptor affinity compared to the 3-fluorophenyl analog .

Metabolic Stability :

  • The ethyl ester in analogs like CAS 887267-69-8 is more metabolically stable than the target compound’s 2-oxoethyl group, which may undergo faster enzymatic cleavage .

Toxicity Considerations :

  • The chlorine and trifluoromethyl groups in CAS 343374-54-9 could increase hepatotoxicity risks compared to the target compound’s methylthiophene moiety .

Biological Activity

The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-methylthiophene-2-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C25H26F2N4O3
  • Molecular Weight : 468.5 g/mol
  • IUPAC Name : 2-(4-fluorophenyl)-3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-(2-hydroxyethyl)-6-methylpyrimidin-4-one

The compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes such as equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and adenosine regulation.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways associated with neuropharmacological effects.

Antitumor Activity

Research indicates that derivatives related to this compound demonstrate significant cytotoxicity against various cancer cell lines. For instance, thiazole derivatives have shown promising results in inhibiting tumor growth, suggesting a potential application for this compound in oncology .

CompoundCell LineIC50 (µg/mL)Mechanism
Compound 9A-431 (skin cancer)1.61 ± 1.92Cytotoxic activity via apoptosis
Compound 10Jurkat (leukemia)1.98 ± 1.22Inhibition of Bcl-2 protein

Anticonvulsant Activity

Studies have indicated that similar piperazine derivatives exhibit anticonvulsant properties, potentially useful for treating epilepsy. The SAR analysis suggests that modifications in the phenyl ring enhance activity against seizures .

Case Studies

  • In Vitro Studies : A study evaluated the inhibitory effects of the compound on tyrosinase activity, revealing competitive inhibition which could be leveraged for therapeutic applications in skin disorders .
    • Kinetic Parameters :
      • Km (Michaelis constant): Varies based on concentration.
      • Vmax (Maximal velocity): Shows dose-dependent response.
  • Pharmacokinetic Profiling : Investigations into the pharmacokinetic properties of related compounds have shown favorable absorption and distribution characteristics, supporting their potential as drug candidates .

Structure-Activity Relationship (SAR)

The presence of the fluorophenyl group is critical for enhancing the biological activity of this compound. Variations in substituents on the piperazine ring have been linked to improved receptor affinity and selectivity, which is essential for developing effective therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing this compound with high yield and purity?

  • Methodology : Multi-step synthesis involving condensation of the piperazine and thiophene moieties. Use polar aprotic solvents (e.g., DCM) for coupling reactions and column chromatography for purification. Monitor reaction progress via TLC and confirm purity via HPLC (>98%) .
  • Key Considerations : Optimize stoichiometry of the fluorophenylpiperazine precursor and the thiophene carboxylate ester. Control reaction temperature (e.g., 0–5°C for acid-sensitive intermediates) .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

  • NMR : Assign ¹H and ¹³C signals using 2D experiments (COSY, HSQC). The 19F NMR peak at ~-115 ppm confirms the fluorophenyl group .
  • IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and piperazine C-N vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry : Use HRMS (ESI+) to confirm the molecular ion [M+H]⁺ and fragmentation patterns .

Q. What crystallographic strategies are recommended for determining its solid-state structure?

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Refine structures via SHELXL (full-matrix least-squares) .
  • Visualization : Generate ORTEP-3 diagrams to display thermal ellipsoids and hydrogen-bonding networks .
  • Validation : Check for crystallographic disorders using PLATON and resolve with TWINLAWS if twinning is observed .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) elucidate its electronic properties and target interactions?

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) at the B3LYP/6-31G(d) level to predict reactivity. Solvation effects (PCM model) refine dipole moments .
  • Docking : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₁A). Validate binding poses with MD simulations (AMBER) .

Q. What experimental approaches resolve contradictions in pharmacological data across studies (e.g., IC₅₀ variability)?

  • Dose-Response Curves : Use 8-point assays with triplicate measurements to minimize variability. Normalize data to positive controls (e.g., clozapine for receptor binding) .
  • Orthogonal Assays : Cross-validate receptor affinity via SPR and radioligand displacement assays .

Q. How to design structure-activity relationship (SAR) studies focusing on the fluorophenyl and thiophene moieties?

  • Bioisosteric Replacements : Substitute the fluorophenyl group with chlorophenyl or methoxyphenyl derivatives. Test thiophene variants (e.g., 3-methyl vs. 5-bromo) .
  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to assess impact on π-π stacking .

Q. What strategies optimize reaction conditions for scale-up without relying on column chromatography?

  • Solvent Systems : Replace DCM with recyclable solvents (e.g., 2-MeTHF) for greener synthesis. Use catalytic NaOH for ester hydrolysis .
  • In-Line Analytics : Implement PAT tools (e.g., ReactIR) to monitor reaction endpoints in real time .

Q. How to analyze stability under physiological conditions using LC-MS and degradation studies?

  • Buffer Stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample aliquots at 0, 24, and 48 hours for LC-MS analysis .
  • Degradation Pathways : Identify hydrolytic products (e.g., free thiophene acid) via MS/MS fragmentation .

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